6-Hydroxy-4-methyl-2-oxo-2H-chromen-7-yl acetate
Description
“6-Hydroxy-4-methyl-2-oxo-2H-chromen-7-yl acetate” is a derivative of coumarins . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of this compound involves the treatment of a precursor with acetic anhydride to give 6-acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate . This is then subjected to Fries rearrangement using AlCl3 as a catalyst . Another method involves the esterification reaction of protected ferulic acid with esculetin in the presence of triethylamine in dichloromethane for 3 hours, followed by deprotection using 3M HCl .Molecular Structure Analysis
The molecular structure of “6-Hydroxy-4-methyl-2-oxo-2H-chromen-7-yl acetate” can be analyzed using various spectroscopic techniques. For instance, 1H and 13C NMR spectroscopy, mass spectrometry, and elemental analysis can be used to confirm the structure of the compound .Chemical Reactions Analysis
The chemical reactions involving “6-Hydroxy-4-methyl-2-oxo-2H-chromen-7-yl acetate” include its synthesis from a precursor through acetylation and Fries rearrangement . It can also be synthesized through the esterification of protected ferulic acid with esculetin .Future Directions
The future directions for research on “6-Hydroxy-4-methyl-2-oxo-2H-chromen-7-yl acetate” could include further exploration of its biological properties and potential applications in medicine, given the wide range of biological activities exhibited by coumarin derivatives . Additionally, new methods for its synthesis and modifications to its molecular structure could be explored to enhance its properties and effectiveness.
properties
IUPAC Name |
(6-hydroxy-4-methyl-2-oxochromen-7-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-6-3-12(15)17-10-5-11(16-7(2)13)9(14)4-8(6)10/h3-5,14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGSHLMBMVXGKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-4-methyl-2-oxo-2H-chromen-7-yl acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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